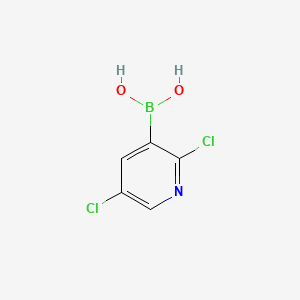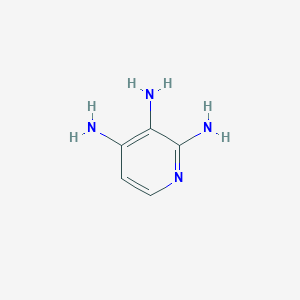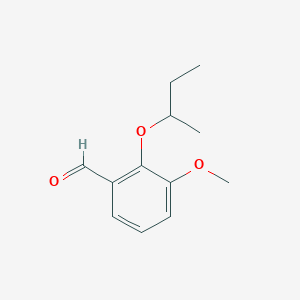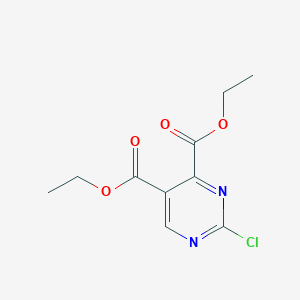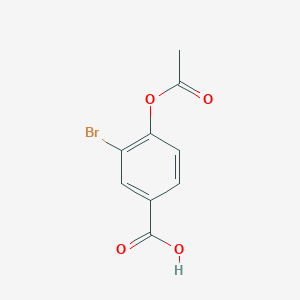![molecular formula C8H16N2 B1321634 1-Azabicyclo[3.2.2]nonan-3-amine CAS No. 220766-23-4](/img/structure/B1321634.png)
1-Azabicyclo[3.2.2]nonan-3-amine
描述
1-Azabicyclo[322]nonan-3-amine is a bicyclic amine compound characterized by a nitrogen atom incorporated into a bicyclic structure
作用机制
Target of Action
1-Azabicyclo[3.2.2]nonan-3-amine and its derivatives have been investigated for their antiprotozoal activities . The primary targets of this compound are the protozoa Plasmodium falciparum and Trypanosoma brucei rhodesiense , which are responsible for malaria and Human African Trypanosomiasis (HAT), respectively .
Mode of Action
falciparum . This suggests that the compound interacts with its targets, leading to a disruption in their normal functioning.
Biochemical Pathways
The biochemical pathways affected by 1-Azabicyclo[32Given its antiprotozoal activity, it can be inferred that the compound interferes with the life cycle of the targeted protozoa, disrupting their ability to infect and multiply within host cells .
Result of Action
The result of the action of this compound is the inhibition of the growth and multiplication of the targeted protozoa, leading to a reduction in the severity of the diseases they cause .
生化分析
Biochemical Properties
1-Azabicyclo[3.2.2]nonan-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to possess antiprotozoal activities, interacting with enzymes involved in the metabolic pathways of protozoa such as Plasmodium falciparum and Trypanosoma brucei rhodesiense . The compound’s interaction with these enzymes inhibits their activity, leading to the disruption of essential biochemical processes within the protozoa.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by interfering with cell signaling pathways and gene expression. In protozoal cells, the compound disrupts the normal function of enzymes, leading to altered cellular metabolism and reduced viability of the protozoa . This disruption can lead to the death of the protozoal cells, making the compound a potential candidate for antiprotozoal therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to the disruption of metabolic processes. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting the viability of the target cells . The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its antiprotozoal activity over extended periods . Degradation of the compound can lead to a reduction in its efficacy, highlighting the importance of understanding its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit protozoal activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use. Understanding the dosage effects is crucial for developing therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for protozoal metabolism. The compound’s inhibition of key enzymes disrupts metabolic flux and alters metabolite levels, leading to the death of the protozoal cells . These interactions highlight the compound’s potential as an antiprotozoal agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms play a crucial role in determining the compound’s efficacy and specificity in targeting protozoal cells.
准备方法
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.2]nonan-3-amine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the reaction of a bicyclic ketone with an amine source, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
化学反应分析
Types of Reactions: 1-Azabicyclo[3.2.2]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
科学研究应用
1-Azabicyclo[3.2.2]nonan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antiprotozoal and antimalarial properties
Medicine: Research explores its potential as a therapeutic agent for treating diseases such as malaria and sleeping sickness
Industry: The compound is utilized in the development of new materials and chemical processes.
相似化合物的比较
2-Azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework.
Uniqueness: 1-Azabicyclo[3.2.2]nonan-3-amine is unique due to its specific bicyclic structure and the position of the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALFYMMGEYDHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616120 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220766-23-4 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 1-Azabicyclo[3.2.2]nonan-3-amine derivatives of interest in medicinal chemistry?
A1: These compounds have shown potential in treating inflammatory diseases and central nervous system disorders []. This is likely due to their ability to interact with specific biological targets involved in these conditions, although the exact mechanisms are still under investigation.
Q2: How does the structure of this compound derivatives relate to their activity?
A2: Research indicates that modifications to the core structure of this compound, specifically at the R1, R2, R3, R4, R5, and R6 positions, can significantly impact their biological activity []. By introducing various substituents like halogens, alkyl groups, or alkoxy groups, researchers can fine-tune the compound's properties, potentially enhancing its binding affinity to target receptors or improving its pharmacokinetic profile. This structure-activity relationship is crucial for designing more potent and selective drug candidates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)
![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)
